molecular formula C25H29N5O2S2 B2716507 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide CAS No. 1115867-18-9

2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide

Cat. No.: B2716507
CAS No.: 1115867-18-9
M. Wt: 495.66
InChI Key: LQUDIHXPCKZNKC-UHFFFAOYSA-N
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Description

2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[3,2-d]pyrimidine core, makes it an interesting subject for scientific research.

Mechanism of Action

Target of Action

The primary target of the compound 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide is the alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are a significant target for various neurological conditions treatment

Mode of Action

The compound this compound acts as an antagonist to the alpha1-adrenergic receptors . This means that it binds to these receptors and inhibits their activation, thereby modulating the physiological responses mediated by these receptors . The mode of action for Ethyl [(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetate is currently unknown.

Biochemical Pathways

The alpha1-adrenergic receptors, which are the primary targets of this compound, play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . By acting as an antagonist to these receptors, this compound can affect these physiological processes

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied using in silico docking and molecular dynamics simulations, along with absorption, distribution, metabolism, and excretion (ADME) calculations . These studies have identified promising lead compounds with acceptable pharmacokinetic profiles . The ADME properties of Ethyl [(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetate are currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action are related to its antagonistic activity on the alpha1-adrenergic receptors . By inhibiting the activation of these receptors, this compound can modulate the physiological responses mediated by these receptors . The molecular and cellular effects of Ethyl [(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetate’s action are currently unknown.

Preparation Methods

The synthesis of 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate reagents.

    Introduction of the Ethyl Group: Ethylation reactions are used to introduce the ethyl group at the desired position.

    Thioester Formation: The final step involves the formation of the thioester linkage, which can be achieved using reagents like ethyl chloroacetate and a suitable base.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thioester linkage, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structure and biological activity.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound’s properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide can be compared with other thienopyrimidine derivatives, such as:

    Thieno[3,2-d]pyrimidine-4-ones: These compounds have similar core structures but different functional groups, leading to variations in biological activity.

    Thieno[3,4-b]pyridine Derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings, resulting in distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-[(4-methylsulfanylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S2/c1-32-22-6-4-3-5-21(22)29-13-15-30(16-14-29)24-25(27-12-11-26-24)34-18-23(31)28-17-19-7-9-20(33-2)10-8-19/h3-12H,13-18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUDIHXPCKZNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NCC4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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